Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate
Description
Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate (CAS: 848133-74-4) is a functionalized cyanoacrylate derivative featuring an acetamido group at the para position and an ethoxy group at the meta position of the phenyl ring. Cyanoacrylates are widely recognized for their rapid polymerization upon contact with moisture or proteins, forming strong adhesive bonds . Its molecular formula is C₁₆H₁₆N₃O₄, with a molecular weight of 314.32 g/mol .
Properties
IUPAC Name |
ethyl (E)-3-(4-acetamido-3-ethoxyanilino)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-4-22-15-8-13(6-7-14(15)19-11(3)20)18-10-12(9-17)16(21)23-5-2/h6-8,10,18H,4-5H2,1-3H3,(H,19,20)/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFJATKWKPLWME-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC=C(C#N)C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)N/C=C(\C#N)/C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the acetamido group: This step involves the acetylation of an amine group on the aromatic ring.
Introduction of the ethoxy group: This can be achieved through an etherification reaction.
Formation of the cyanoacrylate moiety: This step involves the reaction of a cyanoacrylate precursor with the intermediate compound formed in the previous steps.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of adhesives, coatings, and other materials due to its cyanoacrylate moiety.
Mechanism of Action
The mechanism of action of Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate involves its interaction with specific molecular targets. The cyanoacrylate moiety can form strong bonds with nucleophilic groups in proteins and enzymes, potentially inhibiting their activity. The acetamido group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Comparison with Similar Cyanoacrylate Derivatives
Structural and Functional Differences
Substituent Effects
- Ethyl 2-Cyanoacrylate (CAS: 7085-85-0): The simplest derivative, lacking aromatic substituents. It polymerizes exothermically, causing tissue irritation and cytotoxicity .
- Octyl 2-Cyanoacrylate (CAS: 6606-65-1): A longer alkyl chain variant with reduced cytotoxicity, approved for clinical use (e.g., Dermabond®) .
Biocompatibility and Toxicity
- Ethyl 2-Cyanoacrylate: Causes corneal abrasion and skin irritation due to rapid polymerization and heat release .
- Target Compound: The acetamido and ethoxy groups likely reduce cytotoxicity by slowing polymerization kinetics and minimizing exothermic side reactions.
- Polyethylene Glycol (PEG)-Cyanoacrylate Hybrids: Exhibit reduced inflammation and improved biodegradability compared to traditional cyanoacrylates .
Biomedical Adhesives
*Inferred from structural analogs; empirical data needed.
Antitumor and Anti-Inflammatory Activity
- Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido) Derivatives: Compounds with electron-donating groups (e.g., methoxy) show enhanced antioxidant and anti-inflammatory activity .
- Target Compound : The ethoxy and acetamido groups may confer similar bioactivity, though specific studies are lacking .
Biological Activity
Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Composition:
- IUPAC Name: Ethyl (E)-3-(4-acetamido-3-ethoxyanilino)-2-cyanoprop-2-enoate
- Molecular Formula: C16H19N3O4
- CAS Number: 848133-74-4
The compound features a cyanoacrylate moiety, which is known for its adhesive properties, alongside an acetamido group that may enhance biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. The cyanoacrylate group can form covalent bonds with these sites, potentially leading to inhibition of enzymatic activity. The acetamido group may also facilitate hydrogen bonding, enhancing the stability of the interaction with target molecules.
Antibacterial Properties
Research has demonstrated that cyanoacrylate compounds exhibit varying degrees of antibacterial activity. A study focused on the polymerization reaction of cyanoacrylates found significant antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The active polymerization process was crucial for enhancing these effects, as it increased the inhibitory halos around bacterial colonies in vitro .
| Bacteria Tested | Inhibitory Effect | Notes |
|---|---|---|
| Staphylococcus aureus | Present | Enhanced by polymerization |
| Streptococcus pneumoniae | Present | Enhanced by polymerization |
| Escherichia coli | Limited | No effect without active polymerization |
| Pseudomonas aeruginosa | None | Resistant to cyanoacrylate effects |
Cytotoxicity Studies
Cytotoxicity assessments have shown that unpolymerized forms of cyanoacrylates can exhibit significant cytotoxic effects on various cell lines. In studies involving fibroblasts and macrophages, the cytotoxicity was evaluated using flow cytometry and Alamar Blue assays. The results indicated that while unpolymerized cyanoacrylates were highly toxic, polymerized forms demonstrated reduced cytotoxicity and better biocompatibility over time .
Case Studies
- Tissue Adhesive Applications : In surgical applications, cyanoacrylates have been used as tissue adhesives. Their ability to bond tissues rapidly while exhibiting minimal cytotoxicity post-polymerization makes them valuable in clinical settings. A study highlighted that while some cyanoacrylates caused inflammation and macrophage responses initially, these effects diminished after polymerization .
- Wound Healing : Another study investigated the use of cyanoacrylate adhesives in wound healing models. It was found that these adhesives not only provided mechanical support but also contributed to a favorable healing environment by minimizing bacterial contamination during the healing process .
Q & A
What synthetic methodologies are optimal for preparing Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate?
Level: Basic (Synthesis)
The compound can be synthesized via Knoevenagel condensation , a widely used method for α,β-unsaturated carbonyl derivatives. A typical procedure involves reacting ethyl 2-cyanoacetamido intermediates with substituted benzaldehydes in toluene under reflux, catalyzed by piperidine and acetic acid (6–8 hours). Reaction progress is monitored via TLC, and the product is isolated via filtration and recrystallization . Key parameters include stoichiometric ratios (10:11 mmol for core components), solvent choice (toluene for reflux stability), and catalyst optimization (piperidine/acetic acid for base-acid synergy).
How can X-ray crystallography resolve structural ambiguities in cyanoacrylate derivatives?
Level: Advanced (Structural Characterization)
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational details, such as E/Z isomerism or hydrogen-bonding networks. For example, polymorphic studies of analogous compounds (e.g., ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate) reveal dihedral angles between aromatic rings and cyano groups (e.g., 59.9° in one polymorph), which influence intermolecular interactions . SHELX software (e.g., SHELXL for refinement) is essential for handling disorder in flexible moieties (e.g., ethyl groups) and validating bond lengths/angles against theoretical models .
What strategies validate the antioxidant and anti-inflammatory activities of this compound?
Level: Advanced (Bioactivity Assessment)
In vitro antioxidant activity can be assessed via DPPH radical scavenging assays, while in vivo anti-inflammatory effects are tested using carrageenan-induced paw edema models. Structure-activity relationships (SARs) indicate that phenolic substitutions enhance activity by stabilizing radical intermediates. For example, analogs with 4-hydroxyphenyl groups exhibit higher scavenging efficacy (IC₅₀ ~25 µM) compared to non-phenolic derivatives . Dose-dependent studies (10–100 mg/kg) and histopathological analysis are recommended to confirm mechanistic pathways (e.g., COX-2 inhibition) .
How are computational methods integrated to predict reactivity and stability?
Level: Advanced (Computational Chemistry)
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, predicting reactive sites like the α,β-unsaturated carbonyl. Fukui indices identify nucleophilic (cyano group) and electrophilic (acrylate carbonyl) regions, guiding derivatization strategies. Molecular dynamics simulations (e.g., AMBER) assess solvation effects and thermal stability, critical for optimizing reaction conditions .
What analytical techniques are critical for purity assessment?
Level: Basic (Analytical Chemistry)
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (<0.5% area threshold).
- NMR : ¹H/¹³C spectra confirm regiochemistry; for example, acrylate protons appear as doublets (J = 12–15 Hz) in the δ 6.5–7.5 ppm range .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+ m/z = 331.12 for C₁₅H₁₅N₃O₄) .
How to address contradictions in biological activity data across studies?
Level: Advanced (Data Analysis)
Discrepancies often arise from assay variability (e.g., cell lines, solvent carriers). For example, anti-TMV activity ranged from 53–55% in in vivo studies due to differences in inoculation methods (e.g., half-leaf vs. full-leaf protocols) . Mitigation strategies include:
- Standardizing protocols (e.g., ISO 20776-1 for antimicrobial testing).
- Cross-validating with orthogonal assays (e.g., ELISA for cytokine profiling alongside DPPH).
What crystallization conditions yield high-quality single crystals for SC-XRD?
Level: Advanced (Crystallography)
Slow evaporation from ethyl acetate/petroleum ether (3:1 v/v) at 25°C produces diffraction-quality crystals. For disorder-prone structures (e.g., ethyl groups), cryocooling (100 K) and iterative refinement in SHELXL improve occupancy modeling. Twinning, common in cyanoacrylates, is addressed using HKL-3000 for data integration .
How to design derivatives for enhanced agrochemical activity?
Level: Advanced (SAR Optimization)
Introducing electron-withdrawing groups (e.g., -Cl, -F) at the para-position of the phenyl ring increases antifungal activity (e.g., against Botrytis cinerea). For example, 4-chloro derivatives show EC₅₀ values of 0.8 µg/mL, outperforming unsubstituted analogs . Molecular docking (e.g., AutoDock Vina) identifies binding interactions with fungal CYP51 enzymes, guiding rational design .
What safety protocols are essential for handling cyanoacrylates?
Level: Basic (Laboratory Safety)
- PPE : Nitrile gloves, goggles, and fume hoods to prevent skin/eye contact (H315, H319 hazards).
- Storage : Anhydrous conditions (≤4°C) to prevent polymerization.
- Waste Disposal : Neutralize with aqueous NaOH (1 M) before disposal .
How does solvent polarity influence reaction kinetics in Knoevenagel condensations?
Level: Advanced (Reaction Mechanism)
Polar aprotic solvents (e.g., DMF) accelerate enolate formation but may promote side reactions (e.g., Michael additions). Toluene, though less polar, minimizes byproducts due to its low dielectric constant (ε = 2.4). Kinetic studies (UV-Vis monitoring) show a 3-fold rate increase in DMF vs. toluene but require stricter temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
